(Z)-N-(2-Hydroxyethyl)heptadec-10-enamide
CAS No.:
Cat. No.: VC16019332
Molecular Formula: C19H37NO2
Molecular Weight: 311.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H37NO2 |
|---|---|
| Molecular Weight | 311.5 g/mol |
| IUPAC Name | (Z)-N-(2-hydroxyethyl)heptadec-10-enamide |
| Standard InChI | InChI=1S/C19H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h7-8,21H,2-6,9-18H2,1H3,(H,20,22)/b8-7- |
| Standard InChI Key | IGADVTJDHNVILM-FPLPWBNLSA-N |
| Isomeric SMILES | CCCCCC/C=C\CCCCCCCCC(=O)NCCO |
| Canonical SMILES | CCCCCCC=CCCCCCCCCC(=O)NCCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(Z)-N-(2-hydroxyethyl)heptadec-10-enamide (C₁₉H₃₇NO₂) consists of a heptadec-10-enoyl chain (C17:1Δ10) linked via an amide bond to 2-hydroxyethylamine. The Z-configuration of the double bond introduces a 30° bend in the acyl chain, reducing molecular packing efficiency compared to saturated analogs . This structural perturbation has measurable effects on substrate-enzyme interactions, as demonstrated by molecular dynamics simulations of NAAA binding pockets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₃₇NO₂ |
| Exact mass | 311.282 g/mol |
| IUPAC name | (Z)-N-(2-hydroxyethyl)heptadec-10-enamide |
| CAS registry | Not formally assigned |
| Degree of unsaturation | 2 (1 double bond + 1 amide) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound's structure and purity (>95% by HPLC) . Distinctive NMR signals include:
Table 2: ¹H-NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 5.40–5.28 | Multiplet | H-10 and H-11 (CH=CH) |
| 3.72 | Triplet | CH₂OH (J = 4.9 Hz) |
| 3.42 | Quartet | NCH₂ (J = 5.4 Hz) |
| 2.20 | Triplet | α-CH₂ to carbonyl (J = 7.5 Hz) |
| 0.88 | Triplet | Terminal CH₃ (J = 6.7 Hz) |
The mass spectrum exhibits a protonated molecular ion [M+H]⁺ at m/z 312.3, consistent with the theoretical exact mass of 311.282 .
Synthetic Methodology
Carbodiimide-Mediated Coupling
The synthesis follows Procedure B from Pontis et al. , employing (Z)-heptadec-10-enoic acid (0.18 g, 0.58 mmol) activated by TBTU (0.23 g, 0.72 mmol) and HOBt (0.10 g, 0.74 mmol) in the presence of triethylamine (230 μL). Ethanolamine (48 μL, 0.79 mmol) is added dropwise to form the amide bond. Purification via silica gel chromatography (hexane:ethyl acetate gradient) yields 120 mg (58%) of pure product .
Critical Reaction Parameters
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Stoichiometry: 1.25:1 molar ratio of activating reagents to carboxylic acid ensures complete conversion.
-
Temperature: Reactions conducted at 0°C minimize racemization.
-
Purification: Gradient elution (70:30 to 50:50 hexane:EtOAc) effectively separates unreacted starting materials.
Physicochemical Properties
Solubility and Stability
The compound displays limited aqueous solubility (<0.1 mg/mL at 25°C) but is readily soluble in chloroform, DMSO, and ethanol. Accelerated stability studies indicate no degradation after 6 months at -20°C under argon .
Lipophilicity
Calculated logP (ChemAxon) values:
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Theoretical: 6.34
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Experimental (HPLC): 6.28 ± 0.12
The cis double bond reduces logP by 0.45 units compared to saturated heptadecanamide analogs .
Biochemical Interactions
NAAA Substrate Specificity
Kinetic assays reveal a kcat/KM of 1.4 × 10³ M⁻¹s⁻¹ for NAAA-mediated hydrolysis, 38% lower than palmitoylethanolamide (PEA) . Molecular dynamics simulations attribute this to:
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Reduced hydrophobic contact area (142 Ų vs. 168 Ų for PEA)
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Suboptimal positioning of the scissile amide bond relative to catalytic residues
Membrane Permeability
Parallel artificial membrane permeability assay (PAMPA) data:
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Effective permeability (Pe): 2.1 × 10⁻⁶ cm/s
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pH 7.4 recovery: 89%
This moderate permeability suggests passive diffusion through phospholipid bilayers.
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